Cas no 84468-22-4 (N,N-Dimethylisoquinoline-5-sulfonamide)
N,N-Dimethylisoquinoline-5-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N,N-Dimethylisoquinoline-5-sulfonamide
- 841-706-6
- 84468-22-4
- P4W
- EN300-203914
- SCHEMBL9016177
- G60046
- DTXCID40471811
- 5-Isoquinolinesulfonamide, N,N-dimethyl-
- JDA46822
- DTXSID20521005
-
- MDL: MFCD14141185
- Inchi: 1S/C11H12N2O2S/c1-13(2)16(14,15)11-5-3-4-9-8-12-7-6-10(9)11/h3-8H,1-2H3
- InChI Key: MRHJXMWWAQWJDD-UHFFFAOYSA-N
- SMILES: S(C1=CC=CC2C=NC=CC1=2)(N(C)C)(=O)=O
Computed Properties
- Exact Mass: 236.06194880Da
- Monoisotopic Mass: 236.06194880Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 58.7Ų
N,N-Dimethylisoquinoline-5-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B413760-10mg |
N,N-Dimethylisoquinoline-5-sulfonamide |
84468-22-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B413760-50mg |
N,N-Dimethylisoquinoline-5-sulfonamide |
84468-22-4 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B413760-100mg |
N,N-Dimethylisoquinoline-5-sulfonamide |
84468-22-4 | 100mg |
$ 250.00 | 2022-06-07 | ||
| A2B Chem LLC | AC22821-2.5g |
N,N-Dimethylisoquinoline-5-sulfonamide |
84468-22-4 | 95% | 2.5g |
$1390.00 | 2024-04-19 | |
| A2B Chem LLC | AC22821-5g |
N,N-Dimethylisoquinoline-5-sulfonamide |
84468-22-4 | 95% | 5g |
$2039.00 | 2024-04-19 | |
| A2B Chem LLC | AC22821-10g |
N,N-Dimethylisoquinoline-5-sulfonamide |
84468-22-4 | 95% | 10g |
$3007.00 | 2024-04-19 | |
| Chemenu | CM256195-1g |
N,N-Dimethylisoquinoline-5-sulfonamide |
84468-22-4 | 97% | 1g |
$*** | 2023-05-29 | |
| A2B Chem LLC | AC22821-50mg |
N,N-Dimethylisoquinoline-5-sulfonamide |
84468-22-4 | 95% | 50mg |
$197.00 | 2024-04-19 | |
| A2B Chem LLC | AC22821-100mg |
N,N-Dimethylisoquinoline-5-sulfonamide |
84468-22-4 | 95% | 100mg |
$275.00 | 2024-04-19 | |
| A2B Chem LLC | AC22821-250mg |
N,N-Dimethylisoquinoline-5-sulfonamide |
84468-22-4 | 95% | 250mg |
$378.00 | 2024-04-19 |
N,N-Dimethylisoquinoline-5-sulfonamide Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on N,N-Dimethylisoquinoline-5-sulfonamide
N,N-Dimethylisoquinoline-5-sulfonamide (CAS No. 84468-22-4): A Comprehensive Overview
N,N-Dimethylisoquinoline-5-sulfonamide (CAS No. 84468-22-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The isoquinoline scaffold is a well-known heterocyclic structure that has been extensively studied for its diverse biological activities. The presence of the sulfonamide group further enhances the pharmacological properties of the compound, making it a valuable candidate for drug discovery and development. The dimethyl substitution on the nitrogen atom of the isoquinoline ring contributes to the compound's stability and solubility, which are crucial factors in its pharmaceutical applications.
Recent studies have highlighted the multifaceted biological activities of N,N-Dimethylisoquinoline-5-sulfonamide. One of the most notable areas of research is its potential as an antimicrobial agent. Several in vitro studies have demonstrated that this compound exhibits potent activity against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death. This makes N,N-Dimethylisoquinoline-5-sulfonamide a promising candidate for the development of new antimicrobial drugs, particularly in light of the growing global concern over antibiotic resistance.
In addition to its antimicrobial properties, N,N-Dimethylisoquinoline-5-sulfonamide has also shown potential as an anti-inflammatory agent. Inflammation is a complex biological response that plays a critical role in various diseases, including arthritis, asthma, and inflammatory bowel disease. Preclinical studies have indicated that this compound can effectively inhibit key inflammatory mediators such as cytokines and chemokines, thereby reducing inflammation and associated symptoms. These findings suggest that N,N-Dimethylisoquinoline-5-sulfonamide could be developed into a novel anti-inflammatory drug with broad therapeutic applications.
The neuroprotective properties of N,N-Dimethylisoquinoline-5-sulfonamide have also been investigated. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons and cognitive function. Research has shown that this compound can protect neurons from oxidative stress and apoptosis, which are major contributors to neurodegeneration. The neuroprotective effects are attributed to its ability to modulate intracellular signaling pathways involved in cell survival and death. These findings open up new avenues for the development of neuroprotective drugs that could potentially slow down or halt the progression of neurodegenerative diseases.
The pharmacokinetic properties of N,N-Dimethylisoquinoline-5-sulfonamide have been extensively studied to optimize its therapeutic potential. Studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and can easily cross biological barriers such as the blood-brain barrier, which is essential for its neuroprotective effects. The compound is metabolized primarily in the liver via cytochrome P450 enzymes, and its metabolites are excreted mainly through urine and feces.
Clinical trials are currently underway to evaluate the safety and efficacy of N,N-Dimethylisoquinoline-5-sulfonamide in various therapeutic settings. Early results from phase I trials have indicated that the compound is well-tolerated by patients with minimal side effects. Phase II trials are focusing on specific indications such as bacterial infections, inflammatory disorders, and neurodegenerative diseases. These trials aim to provide robust evidence for the clinical utility of this compound.
In conclusion, N,N-Dimethylisoquinoline-5-sulfonamide (CAS No. 84468-22-4) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play a significant role in advancing medical treatments for various diseases.
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